Cinnamyl cinnamate
CAS No.:
Cat. No.: VC13400998
Molecular Formula: C18H16O2
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16O2 |
|---|---|
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | 3-phenylprop-2-enyl 3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2 |
| Standard InChI Key | NQBWNECTZUOWID-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 |
| Melting Point | 44.0 °C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Cinnamyl cinnamate, systematically named 3-phenyl-2-propen-1-yl 3-phenylpropenoate, features two trans-cinnamyl groups connected through an ester linkage. The compound’s IUPAC Standard InChIKey (NQBWNECTZUOWID-UHFFFAOYSA-N) and CAS Registry Number (122-69-0) provide unambiguous identifiers for its structural verification . The planar geometry of the aromatic rings and the conjugated double bonds in the cinnamyl groups contribute to its stability and optical properties.
The 3D molecular structure, accessible via computational models, reveals a nonpolar core with limited solubility in polar solvents . This structural configuration underpins its volatility, making it suitable for applications in perfumery.
Synthesis and Production Methodologies
Conventional Esterification Approaches
Traditional synthesis routes involve the acid-catalyzed esterification of cinnamic acid with cinnamyl alcohol. This method, while straightforward, often suffers from low yields (50–60%) due to equilibrium limitations and byproduct formation . The reaction typically employs sulfuric acid as a catalyst under reflux conditions, requiring prolonged reaction times (8–12 hours).
| Synthesis Parameter | Value |
|---|---|
| Reactants | Cinnamic acid, Cinnamyl alcohol |
| Catalyst | Concentrated |
| Temperature | 110–120°C |
| Yield | 55% (typical) |
Innovative Catalytic Systems
Recent advancements, as disclosed in patent CN101239910A, utilize heterogeneous catalysts such as zinc oxide or molecular sieves to enhance efficiency . This approach achieves yields exceeding 85% by minimizing side reactions and enabling catalyst reusability. The method involves:
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Dissolving 0.67 mol cinnamic acid in toluene.
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Adding 0.7 mol cinnamyl alcohol and 1.5% wt/wt ZnO catalyst.
This protocol reduces energy consumption and improves scalability, addressing historical challenges in industrial production.
Physicochemical Properties
Thermal and Spectral Characteristics
Cinnamyl cinnamate exhibits a melting point range of 42–45°C and a boiling point of 320°C at atmospheric pressure . Its infrared (IR) spectrum displays prominent absorption bands at 1715 cm (ester C=O stretch) and 1630 cm (C=C aromatic stretch), corroborating its functional groups . Nuclear magnetic resonance (NMR) data () further confirm the presence of vinyl protons (δ 6.3–6.8 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
Solubility and Stability
The compound is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol, diethyl ether, and chloroform . Its stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to UV light or strong oxidizers.
Applications in Industry and Research
Flavor and Fragrance Industry
Cinnamyl cinnamate’s sweet, balsamic aroma underpins its use as a fixative in perfumes and a flavor enhancer in confectionery . Its low volatility ensures sustained fragrance release, making it valuable in high-end cosmetic formulations.
Analytical Characterization Techniques
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for quantifying cinnamyl cinnamate in complex matrices. Retention indices and mass fragmentation patterns (e.g., m/z 264 [M]) enable precise identification .
Spectroscopic Profiling
Ultraviolet-visible (UV-Vis) spectroscopy reveals a λ at 270 nm, attributable to π→π transitions in the conjugated system . X-ray crystallography, though rarely applied, could resolve its solid-state packing arrangement.
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